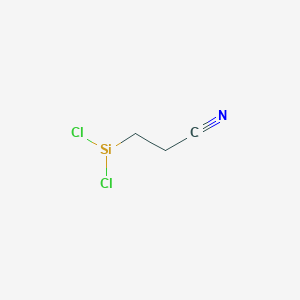![molecular formula C22H34FN3 B229407 1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine, also known as 4'-F-PPP, is a synthetic compound belonging to the piperazine family. This chemical has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of neuropsychopharmacology.
Mechanism of Action
The exact mechanism of action of 4'-F-PPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4'-F-PPP can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These effects may contribute to its anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4'-F-PPP in lab experiments is its high selectivity for certain receptors, which allows for more precise studies of their functions. However, its potency and potential for abuse may pose limitations in certain experiments, and caution must be taken when handling this compound.
Future Directions
There are several future directions for research on 4'-F-PPP. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in treating various neuropsychiatric disorders.
Synthesis Methods
The synthesis of 4'-F-PPP involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(4-methylcyclohexyl)piperidin-4-ol in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain the final product.
Scientific Research Applications
4'-F-PPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neuropsychiatric disorders. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the development of new drugs for these disorders.
properties
Molecular Formula |
C22H34FN3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H34FN3/c1-18-6-8-19(9-7-18)24-12-10-20(11-13-24)25-14-16-26(17-15-25)22-5-3-2-4-21(22)23/h2-5,18-20H,6-17H2,1H3 |
InChI Key |
ALBSDAAPZPVGJZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)

